molecular formula C11H14N2O3S2 B5318271 4-(thiomorpholin-4-ylsulfonyl)benzamide

4-(thiomorpholin-4-ylsulfonyl)benzamide

Cat. No.: B5318271
M. Wt: 286.4 g/mol
InChI Key: QFAMCZLYCJTOMM-UHFFFAOYSA-N
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Description

4-(Thiomorpholin-4-ylsulfonyl)benzamide (CAS Number: 915907-21-0) is a synthetic organic compound with the molecular formula C11H14N2O3S2 and a molecular weight of 286.36 g/mol . This benzamide derivative features a thiomorpholine-4-sulfonyl substituent, a key functional group that contributes to its interest in medicinal chemistry and pharmacological research. This compound is primarily valued for its role in anti-inflammatory and immunomodulatory research. It serves as a key intermediate or precursor in the synthesis of novel phenyl sulfonamide derivatives designed as modulators of the pulmonary inflammatory response . Research indicates that structurally related sulfonamide compounds exhibit significant in vitro anti-TNF-α effects, functioning as potent inhibitors of this pro-inflammatory cytokine, which is a crucial mediator in conditions like asthma, COPD, and acute lung injury . The mechanism of action for such compounds often involves the targeted modulation of specific inflammatory pathways, potentially including interactions with G-protein coupled receptors (GPCRs) implicated in resolving inflammation . Beyond inflammation, sulfur-substituted sulfonylaminocarboxylic acid derivatives sharing the thiomorpholine-sulfonyl motif have been investigated for potential use in treating cardiovascular diseases, including atherosclerosis, thrombosis, and hypertension . This highlights the broader therapeutic potential of this chemotype. Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. The information provided is for scientific reference and does not constitute a recommendation for any specific application .

Properties

IUPAC Name

4-thiomorpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S2/c12-11(14)9-1-3-10(4-2-9)18(15,16)13-5-7-17-8-6-13/h1-4H,5-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAMCZLYCJTOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant biological activity, particularly in the modulation of inflammatory responses. It has been studied for its role as an anti-inflammatory agent, with several studies highlighting its effects on cytokine production.

Anti-Inflammatory Activity

Research indicates that 4-(thiomorpholin-4-ylsulfonyl)benzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α. In vitro studies demonstrated that this compound effectively reduces TNF-α levels in murine macrophages stimulated with lipopolysaccharide (LPS) . This inhibition is crucial for developing treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

Studies on related sulfonamide derivatives suggest that modifications to the thiomorpholine structure can enhance biological activity. For instance, the introduction of different substituents on the benzamide ring can influence the compound's potency and selectivity towards specific targets .

Therapeutic Applications

Given its pharmacological profile, this compound holds promise for various therapeutic applications:

  • Chronic Inflammatory Diseases : Due to its ability to modulate cytokine production, it may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Cancer Therapy : The compound's anti-inflammatory properties could be leveraged in cancer therapies where inflammation plays a role in tumor progression.
  • Neurological Disorders : Emerging research suggests that Rho kinase inhibitors, a category that includes compounds similar to this compound, may aid recovery from neurological injuries by promoting axonal regeneration .

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Murine Models : In vivo studies demonstrated that administration of this compound significantly reduced inflammatory markers in models of acute lung inflammation induced by LPS . The results indicated a dose-dependent response, showcasing its potential for therapeutic use.
  • Comparative Studies : When compared to other sulfonamide derivatives, this compound exhibited superior anti-inflammatory effects, making it a candidate for further development .

Comparison with Similar Compounds

Key Observations :

  • Thiomorpholine vs. Oxadiazole/Thiazole : The thiomorpholine group in the target compound contrasts with oxadiazole (LMM5) or thiazole (Compound 50) rings in analogs, which are often associated with improved metabolic stability or target binding .
  • Sulfonamide Linkers : The sulfamoyl group is a common feature, but substitutions (e.g., dimethyl in Compound 50 vs. thiomorpholine in the target) alter electronic and steric properties, impacting solubility and receptor interactions .

Key Observations :

  • Antifungal vs. Antibacterial : LMM5’s oxadiazole moiety may enhance antifungal specificity, while imidazole-thiazole hybrids () target bacterial membranes .

Physicochemical and Spectral Properties

Spectral Data :

  • IR Spectroscopy : Sulfonamide-linked benzamides exhibit characteristic C=O (1660–1680 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches. The absence of C=O in triazole derivatives (e.g., ) confirms tautomerization .
  • NMR : Aromatic protons in benzamide cores appear as doublets (δ 7.5–8.5 ppm), while thiomorpholine protons show distinct splitting patterns due to sulfur’s electronegativity .

Molecular Docking and Target Interactions

  • Sulfonamide Role : The sulfamoyl group in LMM5 and Compound 50 participates in hydrogen bonding with residues in thioredoxin reductase and NF-κB pathways, respectively .

Q & A

Q. Analytical Validation :

  • NMR Spectroscopy : Confirms regiochemistry and functional group integration (e.g., sulfonyl protons at δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 353) .
  • HPLC : Assesses purity (>95% by reverse-phase C18 column) .

How can structure-activity relationship (SAR) studies optimize this compound for enhanced target specificity?

Advanced
SAR strategies focus on modifying substituents to improve binding affinity and selectivity:

  • Sulfonyl Group : Thiomorpholine’s sulfur atom enhances hydrogen bonding with cysteine residues in enzymatic targets (e.g., kinases) .

  • Benzamide Core : Electron-withdrawing groups (e.g., -F) at the para position increase electrophilicity, improving receptor interactions .

  • Substituent Effects :

    Position Modification Biological Impact Source
    SulfonylThiomorpholineEnhanced enzyme inhibition
    Benzamide4-FluoroIncreased cellular uptake

Q. Methodology :

  • Docking Simulations : Predict binding modes with targets like PARP-1 or kinases .
  • In Vitro Assays : Measure IC50 values against enzyme panels to validate selectivity .

What experimental approaches resolve contradictions in reported biological activities of sulfonamide benzamide derivatives?

Advanced
Discrepancies in biological data (e.g., antimicrobial vs. antitumor efficacy) arise from assay variability. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., MCF7 for cancer) and protocols across studies .
  • Dose-Response Analysis : Establish EC50/IC50 curves to compare potency thresholds (e.g., 10–100 µM for antimicrobial activity vs. <1 µM for kinase inhibition) .
  • Target Validation : Knockout models or siRNA silencing to confirm on-target effects .

Example : A derivative showed conflicting IC50 values (2 µM vs. 15 µM) in kinase assays due to ATP concentration differences. Normalizing ATP levels resolved the discrepancy .

What are the primary biological targets of this compound, and how are these interactions mechanistically studied?

Basic
The compound primarily targets enzymes and receptors involved in signaling pathways:

  • Kinases : Binds to ATP pockets via sulfonyl and benzamide motifs, inhibiting phosphorylation .
  • PARP-1 : Interacts with the NAD+ binding site, blocking DNA repair in cancer cells .
  • Microbial Enzymes : Sulfonamide group disrupts folate synthesis in bacteria .

Q. Mechanistic Tools :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd = 120 nM for PARP-1) .
  • Crystallography : Resolves binding poses (e.g., thiomorpholine sulfur forming a hydrogen bond with kinase hinge region) .

How do solvent and catalyst choices impact synthetic yield and purity of this compound?

Advanced
Reaction conditions critically influence outcomes:

Parameter Optimal Condition Yield/Purity Source
Solvent (Sulfonylation)Anhydrous DCM85% yield
Catalyst (Coupling)DMAP (5 mol%)92% purity
Temperature0–5°C (step 1); reflux (step 2)78% overall

Q. Troubleshooting :

  • Low Yield : Replace polar aprotic solvents (e.g., DMF) with DCM to minimize side reactions .
  • Impurities : Use scavenger resins (e.g., QuadraSil™) during workup .

What computational methods predict the physicochemical properties of this compound derivatives?

Advanced
In silico tools guide derivative design:

  • LogP Calculation : Predicts lipophilicity (e.g., ClogP = 2.1 for improved blood-brain barrier penetration) .
  • Molecular Dynamics (MD) : Simulates stability in aqueous vs. lipid membranes .
  • ADMET Profiles : SwissADME or ADMETLab2.0 assess solubility, toxicity, and metabolic stability .

Case Study : A methyl-substituted derivative showed predicted solubility (0.5 mg/mL) but poor experimental solubility (0.2 mg/mL). Adjusting the sulfonyl group improved congruence .

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